molecular formula C14H18BrN5O B7051896 4-(5-Bromopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine

4-(5-Bromopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine

Cat. No.: B7051896
M. Wt: 352.23 g/mol
InChI Key: MVPOMHRPFQMWNF-UHFFFAOYSA-N
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Description

4-(5-Bromopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine is a complex organic compound that features a bromopyrimidine moiety linked to a morpholine ring via a pyrazole group

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN5O/c1-10-5-11(2)20(18-10)9-13-8-19(3-4-21-13)14-16-6-12(15)7-17-14/h5-7,13H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPOMHRPFQMWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CN(CCO2)C3=NC=C(C=N3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine typically involves multi-step organic reactions:

    Formation of the Bromopyrimidine Core: The starting material, 5-bromopyrimidine, can be synthesized through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Pyrazole Group: The 3,5-dimethylpyrazole can be synthesized separately and then coupled to the bromopyrimidine core using a suitable base (e.g., potassium carbonate) and a palladium catalyst in a cross-coupling reaction.

    Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the pyrazole intermediate reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and morpholine moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the bromopyrimidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, palladium catalysts, various nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and morpholine rings.

    Reduction: Reduced derivatives of the bromopyrimidine ring.

    Substitution: Substituted pyrimidine derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-Bromopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays and drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new drugs, particularly in the fields of oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical reactions and form stable structures.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, while the morpholine ring can enhance solubility and bioavailability. The pyrazole group can participate in metal coordination, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chloropyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine: Similar structure but with a chlorine atom instead of bromine.

    4-(5-Fluoropyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine: Similar structure but with a fluorine atom instead of bromine.

    4-(5-Iodopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 4-(5-Bromopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine lies in the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its halogenated analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial for its biological activity and stability.

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